molecular formula C15H11N5O4 B2582238 (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285536-14-2

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2582238
CAS No.: 1285536-14-2
M. Wt: 325.284
InChI Key: DUFNBILXFNXADS-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-yl substituent at position 3 of the pyrazole ring and a 4-nitrobenzylidene moiety attached via the hydrazide linkage. The (E)-configuration of the hydrazone bond (C=N) is critical for its structural stability and biological interactions.

Properties

CAS No.

1285536-14-2

Molecular Formula

C15H11N5O4

Molecular Weight

325.284

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H11N5O4/c21-15(13-8-12(17-18-13)14-2-1-7-24-14)19-16-9-10-3-5-11(6-4-10)20(22)23/h1-9H,(H,17,18)(H,19,21)/b16-9+

InChI Key

DUFNBILXFNXADS-CXUHLZMHSA-N

SMILES

C1=COC(=C1)C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with 1H-pyrazole-5-carbohydrazide under controlled conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent, such as ethanol or methanol, and may require the use of acidic or basic catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the nitro group.

Scientific Research Applications

(E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent due to its unique structural features.

    Material Science: Investigation of its properties for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Examination of its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N’-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation. The compound’s structural features allow it to bind to active sites or allosteric sites on target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazole-carbohydrazide derivatives exhibit diverse bioactivities depending on substituents on the benzylidene and pyrazole moieties. Below is a comparative analysis with structurally analogous compounds:

Compound Substituents Key Properties Biological Activity References
(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide 4-nitrobenzylidene, furan-2-yl Strong electron-withdrawing nitro group; stable (E)-configuration Inferred cytotoxicity (similar to derivatives)
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-dichlorobenzylidene, phenyl Dual electron-withdrawing Cl groups; planar structure via X-ray Anticancer (apoptosis induction in A549 cells)
(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide 4-methoxybenzylidene, methyl Electron-donating OCH3; HOMO-LUMO gap = 4.12 eV (DFT) Antioxidant, anti-inflammatory
(E)-N'-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide 4-chlorobenzylidene, furan-2-yl Moderate electron-withdrawing Cl; higher dipole moment (5.23 D) Not reported
SKi-178 3,4-dimethoxy, 4-methoxyphenyl Non-lipid SK1 inhibitor; Ki = 1.3 μM Sphingosine kinase 1 inhibition

Key Observations:

The nitro group in the target compound may confer stronger binding than chloro or methoxy derivatives . Electron-donating groups (e.g., -OCH3) increase electron density, stabilizing HOMO orbitals. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide exhibits a lower HOMO-LUMO gap (4.12 eV) compared to dichloro derivatives (4.35 eV) .

Conformational Dynamics :

  • NMR studies reveal that furan-2-yl derivatives predominantly adopt antiperiplanar (apE) conformations (Ec=c apEC=N), while substituents like 5-chloro-2-hydroxyphenyl favor synperiplanar (spE) conformers . The nitro group in the target compound may stabilize apE conformers, influencing molecular packing and solubility .

Biological Activity :

  • Dichlorobenzylidene derivatives (e.g., E-DPPC) show potent anticancer activity via apoptosis induction, linked to their ability to disrupt mitochondrial membranes .
  • Methoxy-substituted analogs demonstrate antioxidant and anti-inflammatory properties due to radical scavenging capabilities .

Computational Insights :

  • DFT studies on (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide reveal intramolecular hydrogen bonding (N-H⋯O), stabilizing the crystal structure .
  • Molecular docking predicts stronger binding of nitro-substituted derivatives to kinase targets compared to methoxy analogs, owing to enhanced electrostatic interactions .

Biological Activity

(E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of furan derivatives with hydrazones and subsequent modifications to enhance biological activity. The following general reaction scheme outlines the synthesis:

  • Formation of Hydrazone : The initial step involves the condensation of furan-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst.
  • Carbohydrazide Formation : The resulting hydrazone undergoes further reaction with carbohydrazide to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported, indicating its potential as an antibacterial agent.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting its potential for development into an antibacterial drug.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The structure-activity relationship analysis indicates that the presence of the furan and nitro groups significantly enhances cytotoxicity, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound has been attributed to several mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may contribute to increased ROS production, which can lead to oxidative stress and subsequent cell death in both bacterial and cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antibacterial Efficacy : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected mice models compared to controls.
  • Anticancer Efficacy in Xenograft Models : In xenograft models using human cancer cell lines, administration of the compound resulted in tumor size reduction by approximately 50% over a treatment period of four weeks.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for (E)-3-(furan-2-yl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide?

Methodological Answer: The synthesis typically involves a condensation reaction between 3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide and 4-nitrobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Key steps include:

  • Purification : Recrystallization from ethanol/DMF mixtures to obtain single crystals suitable for X-ray diffraction.
  • Characterization :
    • FT-IR : To confirm hydrazone bond formation (C=N stretch ~1600 cm⁻¹) and nitro group presence (~1520 cm⁻¹ and ~1350 cm⁻¹) .
    • NMR (¹H and ¹³C) : To assign protons and carbons, particularly the hydrazone imine proton (δ ~8.5 ppm) and furan/aromatic protons .
    • ESI-MS : For molecular ion peak validation .
    • Single-crystal X-ray diffraction : To resolve the (E)-configuration and intermolecular interactions (e.g., hydrogen bonding) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Combine experimental and computational validation :

  • X-ray crystallography : Use SHELXL or SHELXS for refinement (e.g., SHELX-2018 with full-matrix least-squares methods) .
  • DFT calculations : Optimize geometry at the B3LYP/6-311 G level and compare bond lengths/angles with X-ray data. SCRF solvation models (e.g., IEFPCM) improve accuracy for solution-phase comparisons .
  • Vibrational spectroscopy : Match experimental IR/Raman spectra with DFT-predicted vibrational modes, focusing on key groups (C=O, C=N, NO₂) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using TD-DFT to predict charge transfer interactions and UV-Vis absorption maxima. For example, HOMO localization on the furan/pyrazole moieties and LUMO on the nitrobenzylidene group suggests intramolecular charge transfer .
  • NLO properties : Compute hyperpolarizability (β) values to assess nonlinear optical potential .
  • Solvent effects : Apply IEFPCM or SMD models to evaluate solvent-dependent electronic transitions (e.g., polar solvents stabilize charge-separated states) .

Q. What strategies resolve contradictions between experimental and computational data?

Methodological Answer:

  • Vibrational mode mismatches : Re-optimize DFT calculations with anharmonic corrections or hybrid functionals (e.g., M06-2X) for better agreement with experimental IR bands .
  • Solvent vs. gas-phase discrepancies : Use explicit solvent molecules in DFT models or apply cluster-continuum approaches for NMR chemical shift predictions .
  • Crystallographic disorder : Refine X-ray data with TWINABS or PLATON to account for twinning or thermal motion artifacts .

Q. How can molecular docking predict biological activity mechanisms?

Methodological Answer:

  • Target selection : Prioritize enzymes with known pyrazole-carbohydrazide interactions (e.g., ER aminopeptidases, cyclooxygenase-2) .
  • Docking protocols :
    • Use AutoDock Vina or Glide with flexible ligand settings.
    • Validate docking poses via MD simulations (100 ns trajectories) to assess binding stability.
    • Analyze key interactions: Nitro group hydrogen bonding with Ser342 or π-π stacking with aromatic residues .
  • ADME predictions : Employ SwissADME to evaluate drug-likeness (e.g., Lipinski violations, bioavailability) .

Q. What structural modifications enhance bioactivity or selectivity?

Methodological Answer:

  • Substituent effects :
    • Replace 4-nitro with electron-withdrawing groups (e.g., Cl, CF₃) to improve enzyme inhibition .
    • Modify the furan ring to thiophene for enhanced lipophilicity and BBB penetration.
  • Stereoelectronic tuning : Introduce methyl groups at the pyrazole C-3 position to sterically block metabolic degradation .
  • Pharmacophore mapping : Overlay docking poses of active analogs to identify critical binding features (e.g., nitro group position) .

Q. How do solvent and crystal packing affect spectroscopic properties?

Methodological Answer:

  • Solvatochromism : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). Correlate shifts with Kamlet-Taft parameters using linear solvation energy relationships (LSER) .
  • Crystal packing : Analyze X-ray data for intermolecular interactions (e.g., C–H···O hydrogen bonds) that influence solid-state IR bands or fluorescence quenching .

Q. What advanced techniques validate vibrational assignments?

Methodological Answer:

  • Potential Energy Distribution (PED) : Use VEDA4 software to deconvolute vibrational modes and assign contributions from specific bonds (e.g., C=N vs. C=O stretches) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled hydrazide derivatives to isolate NH/NH₂ vibrations in IR spectra .
  • Raman optical activity (ROA) : Differentiate enantiomeric forms in chiral derivatives .

Q. How is SHELX software critical for crystallographic refinement?

Methodological Answer:

  • Structure solution : Use SHELXD for dual-space methods to resolve phases from heavy atoms (e.g., Br or Cl substituents) .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms and riding models for H atoms. Validate with R1 and wR2 convergence (<5% and <15%, respectively) .
  • Twinned crystals : Apply TWINABS for scaling and HKLF5 format for data integration .

Q. What are the best practices for data reproducibility in synthesis?

Methodological Answer:

  • Reaction monitoring : Use HPLC-MS to track intermediate formation and optimize reaction time/temperature.
  • Crystallization control : Screen solvents (e.g., DMF/EtOH vs. MeCN/H₂O) to ensure polymorph consistency .
  • Batch validation : Compare NMR and HPLC purity across ≥3 independent syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.